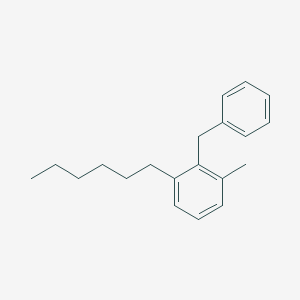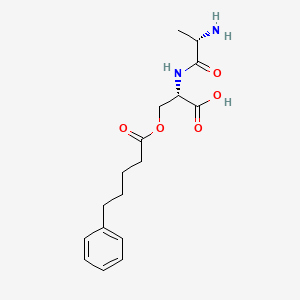
L-Alanyl-O-(5-phenylpentanoyl)-L-serine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanyl-O-(5-phenylpentanoyl)-L-serine is a synthetic compound that belongs to the class of peptides. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is composed of L-alanine and L-serine, with a 5-phenylpentanoyl group attached to the serine residue. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-(5-phenylpentanoyl)-L-serine typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites on the amino acids.
Coupling Reactions: The amino acids are coupled using reagents like carbodiimides (e.g., DCC) or other coupling agents to form peptide bonds.
Introduction of the 5-Phenylpentanoyl Group: This step involves the acylation of the serine residue with 5-phenylpentanoic acid or its derivatives.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of such peptides often involves automated peptide synthesizers, which can efficiently carry out the coupling and deprotection steps. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support.
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-O-(5-phenylpentanoyl)-L-serine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl groups in the peptide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nitrating agents.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the serine residue can yield a hydroxylated peptide, while substitution reactions on the phenyl group can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Alanyl-O-(5-phenylpentanoyl)-L-serine depends on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity. The phenylpentanoyl group could play a role in enhancing the compound’s binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
L-Alanyl-L-serine: A simpler peptide without the phenylpentanoyl group.
L-Alanyl-O-(4-phenylbutanoyl)-L-serine: A similar compound with a shorter phenylalkyl chain.
L-Alanyl-O-(6-phenylhexanoyl)-L-serine: A similar compound with a longer phenylalkyl chain.
Uniqueness
L-Alanyl-O-(5-phenylpentanoyl)-L-serine is unique due to the specific length and structure of its phenylpentanoyl group, which may confer distinct biological or chemical properties compared to other similar peptides.
Properties
CAS No. |
921934-39-6 |
|---|---|
Molecular Formula |
C17H24N2O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(5-phenylpentanoyloxy)propanoic acid |
InChI |
InChI=1S/C17H24N2O5/c1-12(18)16(21)19-14(17(22)23)11-24-15(20)10-6-5-9-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,18H2,1H3,(H,19,21)(H,22,23)/t12-,14-/m0/s1 |
InChI Key |
BJAZHPBEYPIEGX-JSGCOSHPSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](COC(=O)CCCCC1=CC=CC=C1)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)CCCCC1=CC=CC=C1)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


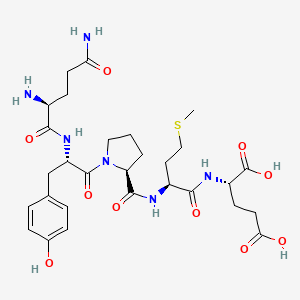
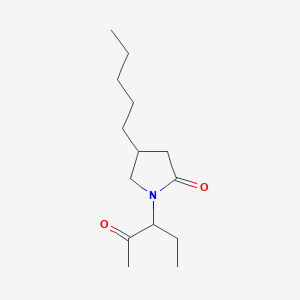
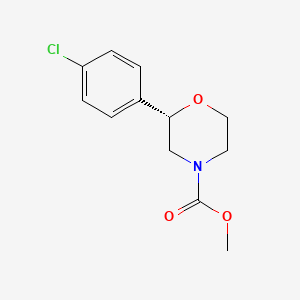
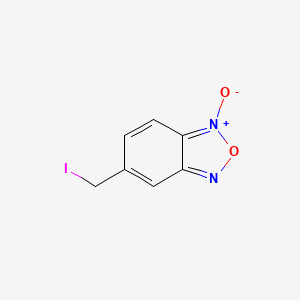
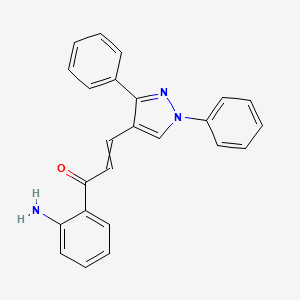
![Methanone, (4-amino-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184703.png)

![(5R)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B14184713.png)
![N-Hydroxy-2-[methyl(4-phenylbutyl)sulfamoyl]acetamide](/img/structure/B14184724.png)
![3-Pyridinecarboxylic acid, 2-[[4-(methoxycarbonyl)phenyl]thio]-6-methyl-](/img/structure/B14184726.png)
![Methanone, (5-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl-](/img/structure/B14184732.png)
![4-Pentenamide, N-[(2R)-2-phenylpropyl]-](/img/structure/B14184739.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}-1-methylpyrrolidine-2,5-dione](/img/structure/B14184760.png)
